Trimethylamine hydrochloride

Description

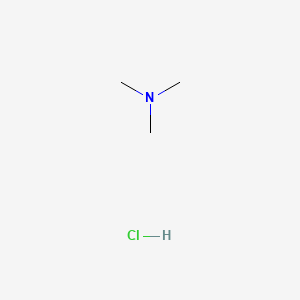

Structure

3D Structure of Parent

Properties

IUPAC Name |

N,N-dimethylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N.ClH/c1-4(2)3;/h1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZYJELPVAFJOGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5027229 | |

| Record name | Trimethylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Deliquescent solid with fishy odor; [Merck Index] White crystalline powder; [MSDSonline] | |

| Record name | Trimethylammonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7608 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Sub 200 °C | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 79th ed. Boca Raton, FL: CRC Press Inc., 1998-1999., p. 3-205 | |

| Record name | TRIMETHYLAMMONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5710 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sol in water, ethanol, and chloroform | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 79th ed. Boca Raton, FL: CRC Press Inc., 1998-1999., p. 3-205 | |

| Record name | TRIMETHYLAMMONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5710 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000166 [mmHg] | |

| Record name | Trimethylammonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7608 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

MONOCLINIC CRYSTALS FROM ALCOHOL | |

CAS No. |

593-81-7 | |

| Record name | Trimethylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91484 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanamine, N,N-dimethyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.920 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UW38SRM77K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIMETHYLAMMONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5710 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

277.5 °C | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 79th ed. Boca Raton, FL: CRC Press Inc., 1998-1999., p. 3-205 | |

| Record name | TRIMETHYLAMMONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5710 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

What are the physical and chemical properties of Trimethylamine hydrochloride?

An In-Depth Technical Guide to the Physical and Chemical Properties of Trimethylamine Hydrochloride

For the attention of Researchers, Scientists, and Drug Development Professionals, this guide provides a comprehensive overview of the core physicochemical properties of this compound. As a Senior Application Scientist, the following narrative is structured to deliver not only technical data but also field-proven insights into the handling, reactivity, and application of this versatile compound.

Introduction and Molecular Identity

This compound is the hydrochloride salt formed from the reaction of the tertiary amine, trimethylamine, with hydrogen chloride.[1] It is a stable, solid, and convenient source of the otherwise gaseous and odorous trimethylamine.[2] This property makes it a valuable reagent in numerous applications, from the synthesis of pharmaceuticals and agrochemicals to its use as an analytical standard.[2][3][4]

Molecular Structure:

dot graph { layout=neato; node [shape=plaintext]; edge [style=invis];

// Nodes for the atoms N [label="N⁺", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"]; H [label="H", fontcolor="#202124"]; C1 [label="CH₃", fontcolor="#202124"]; C2 [label="CH₃", fontcolor="#202124"]; C3 [label="CH₃", fontcolor="#202124"]; Cl [label=" Cl⁻", fontcolor="#EA4335"];

// Position nodes N [pos="0,0!"]; H [pos="0,0.7!"]; C1 [pos="-1.2,-0.5!"]; C2 [pos="1.2,-0.5!"]; C3 [pos="0, -1.2!"]; Cl [pos="2,0.5!"];

// Edges to define structure edge [style=solid, color="#5F6368"]; N -- H; N -- C1; N -- C2; N -- C3; } dot

Caption: Structure of the Trimethylammonium Cation and Chloride Anion.

Physical Properties

The physical state and solubility of this compound are critical determinants of its storage, handling, and application. It is a white to slightly cream-colored crystalline solid, often appearing as colorless needles.[5][6][7] One of its most defining characteristics is that it is very hygroscopic and deliquescent, meaning it readily absorbs moisture from the atmosphere to the point of dissolving.[1][5][8] This necessitates stringent storage conditions to maintain its integrity.

The odor is typically described as being less intense than the free base, trimethylamine, but can still carry a faint fishy or ammonia-like scent.[1][5]

Table 1: Key Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₃H₁₀ClN or (CH₃)₃N·HCl | [5][9] |

| Molecular Weight | 95.57 g/mol | [1][6][9] |

| Appearance | White crystalline powder/colorless needles | [1][5][6] |

| Melting Point | 275 - 284 °C (with decomposition) | [1][6][9][10] |

| Boiling Point | Sublimes at ~200 °C | [1][6] |

| Solubility | ||

| Water | Very soluble | [5][6][10] |

| Ethanol | Soluble | [1][6] |

| Chloroform | Soluble to slightly soluble | [1][6][10] |

| Diethyl Ether | Insoluble | [6][10] |

| pH (100 g/L in H₂O) | ~5 | [10][11] |

| Hygroscopicity | Very hygroscopic, deliquescent | [5][6][8] |

| Vapor Pressure | Very low (e.g., ~0.00000166 mmHg) | [1] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by its nature as the salt of a weak base and a strong acid.

Acid-Base Chemistry

In aqueous solution, this compound fully dissociates into the trimethylammonium cation ((CH₃)₃NH⁺) and the chloride anion (Cl⁻). The trimethylammonium ion is the conjugate acid of trimethylamine and behaves as a weak acid, establishing an equilibrium in water.[5][6][8]

(CH₃)₃NH⁺ (aq) + H₂O (l) ⇌ (CH₃)₃N (aq) + H₃O⁺ (aq)

The pKa of the trimethylammonium ion is approximately 9.80 at 25°C.[1][6][10] This equilibrium is the reason aqueous solutions of the salt are slightly acidic.[5]

A critical and preparatively useful reaction is the treatment of this compound with a strong base (e.g., NaOH). This reaction deprotonates the trimethylammonium cation, liberating the free base, trimethylamine, which is a volatile gas.[8][12] This is the primary method for generating trimethylamine in situ for synthetic applications.

dot graph { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, color="#5F6368"]; edge [fontname="Helvetica", fontsize=10, color="#34A853"];

// Nodes Salt [label="(CH₃)₃NH⁺Cl⁻\n(aq, solid source)", fillcolor="#F1F3F4", style=filled]; Base [label="Strong Base\n(e.g., NaOH)", fillcolor="#F1F3F4", style=filled]; Products [label="(CH₃)₃N (gas) ↑\n+ H₂O + NaCl", shape=ellipse, fillcolor="#FFFFFF", style=filled];

// Edges Salt -> Products [label="Deprotonation"]; Base -> Products; } dot

Caption: Liberation of trimethylamine gas from its hydrochloride salt.

Stability and Incompatibilities

Under standard ambient conditions, this compound is a stable compound.[5] However, it decomposes upon heating to its melting point.[1][9] It is incompatible with strong oxidizing agents and strong bases.[5] Contact with bases will release flammable and odorous trimethylamine gas.[8]

Synthetic Utility

Unlike primary or secondary amines, the trimethylammonium cation lacks a nucleophilic N-H bond.[2] Its primary role in synthesis is to serve as a stable, easy-to-handle precursor to trimethylamine.[2]

-

Synthesis of Quaternary Ammonium Salts: The liberated trimethylamine is a good nucleophile and is widely used to alkylate substrates, forming quaternary ammonium salts ("quats"). These salts have broad applications as phase-transfer catalysts, surfactants, and disinfectants.[2][7]

-

Base Catalyst: It can be used as a mild, non-nucleophilic base or acid scavenger in reactions that produce acidic byproducts.[2]

-

Precursor to Other Reagents: It is a key starting material for the synthesis of choline chloride (an essential nutrient) and for creating ionic liquids when combined with Lewis acids like aluminum chloride.[7][12]

Experimental Protocols & Methodologies

The following protocols outline standard laboratory procedures for characterizing this compound. The rationale behind each step is provided to ensure a self-validating and reproducible workflow.

Protocol: Melting Point Determination

Objective: To determine the melting point, observing for decomposition, a key identifier of this compound.

Methodology:

-

Sample Preparation: Due to its hygroscopic nature, the sample must be thoroughly dried in a vacuum oven or over a desiccant like P₂O₅ prior to measurement. Failure to do so will result in a depressed and broad melting range.[7]

-

Apparatus: Utilize a standard capillary melting point apparatus.

-

Loading: Load a small amount of the dried, powdered sample into a capillary tube, ensuring tight packing.

-

Heating: Place the capillary in the apparatus and begin heating at a moderate rate (e.g., 5-10 °C/min) for an initial range-finding measurement.

-

Observation: For an accurate measurement, repeat with a fresh sample, heating slowly (1-2 °C/min) near the expected melting point. Observe carefully for sintering (particles adhering together), sublimation (solid turning to gas), and decomposition (darkening/charring of the sample), which are characteristic for this compound around 275-284 °C.[1][10]

-

Reporting: Report the temperature range from the onset of melting/decomposition to the complete liquefaction/charring.

Caption: Workflow for Melting Point Determination of Trimethylamine HCl.

Protocol: Qualitative Test for Amine Liberation

Objective: To chemically confirm the identity of the salt by liberating and detecting the free trimethylamine base.

Methodology:

-

Safety: This procedure must be performed in a certified chemical fume hood as trimethylamine gas is flammable and has a strong, unpleasant odor.

-

Preparation: Dissolve a small amount (~50-100 mg) of this compound in 1-2 mL of deionized water in a test tube.

-

Reaction: Add 1-2 mL of a strong base solution (e.g., 2 M NaOH) to the test tube.

-

Observation: Gently warm the mixture using a warm water bath. Carefully waft the vapors from the mouth of the test tube towards your nose.

-

Confirmation: A positive result is the detection of a strong, characteristic fishy/ammonia-like odor, which confirms the liberation of trimethylamine gas.

Safety, Handling, and Storage

Proper handling and storage are paramount for user safety and for maintaining the chemical's integrity.

-

Safety: this compound is an irritant, causing skin irritation (H315) and serious eye irritation (H319).[1] Inhalation of dust can lead to respiratory tract irritation.[10] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

-

Handling: All handling should be done in a well-ventilated area to minimize dust inhalation. Avoid generating dust during transfer.

-

Storage: The compound must be stored in a cool, dry place, away from incompatible materials like strong bases and oxidizers.[9] The container must be kept tightly sealed to protect it from atmospheric moisture, which it readily absorbs.[5][8] For long-term storage or for use as an analytical standard, storing in a desiccator is recommended.[7]

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Vcare Medicines. (n.d.). Trimethylamine HCL.

- Kiper, R. A. (n.d.). This compound. chemister.ru.

- ChemBK. (2022, October 16). This compound.

- AKKİM. (2019, June 14). This compound (TMAHCl).

- Brainly. (2024, January 16). What is the pKa for trimethyl ammonium ion (CH₃)₃NH at 25°C.

- Molbase. (n.d.). This compound CAS:593-81-7.

- Efine Group. (2024, June 5). Application of this compound.

- Meta-Sci. (n.d.). Safety Data Sheet Trimethylamine HCl.

- SD Fine-Chem. (n.d.). This compound.

- Chemdad. (n.d.). This compound Seven Chongqing Chemdad Co., Ltd.

- Google Patents. (n.d.). CN107132287A - The measuring method of trimethylamine in industrial methanol.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 26). The Chemical Versatility of this compound: From Synthesis to Specialized Applications.

- Chegg.com. (2021, October 22). Solved 1. Trimethylammonium chloride is a compound widely.

- Chegg.com. (2018, May 5). Solved 28, The trimethylammonium ion, (CHsANH, is the.

Sources

- 1. brainly.com [brainly.com]

- 2. The effectiveness of newly synthesized quaternary ammonium salts differing in chain length and type of counterion against priority human pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. reddit.com [reddit.com]

- 5. chegg.com [chegg.com]

- 6. Trimethylammonium | C3H10N+ | CID 3782034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. gauthmath.com [gauthmath.com]

- 8. youtube.com [youtube.com]

- 9. Solved 28, The trimethylammonium ion, (CHsANH, is the | Chegg.com [chegg.com]

- 10. China The fermentation of this compound Manufacturers and Suppliers | E.Fine [m.efinegroup.com]

- 11. brainly.com [brainly.com]

- 12. Answered: Methylamine CH3NH2 is a weak base with pKb =3.36. What is the value of Ka for the trimethylammonium ion, CH3NH3 + ? A) Ka = 4.4×10–4 B) Ka = 10.64 C) Ka =… | bartleby [bartleby.com]

An In-depth Technical Guide to the Synthesis of Trimethylamine Hydrochloride

Abstract

This comprehensive technical guide provides a detailed exploration of the synthesis of trimethylamine hydrochloride from trimethylamine and hydrochloric acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental reaction mechanism, offers a meticulously detailed experimental protocol, and discusses the critical aspects of safety, purification, and analytical characterization. By elucidating the causality behind experimental choices, this guide aims to equip the reader with the necessary expertise to perform this synthesis with high yield and purity, ensuring a thorough understanding of the process from both a theoretical and practical standpoint.

Introduction: The Significance of this compound

This compound ((CH₃)₃N·HCl) is a quaternary ammonium salt that serves as a crucial building block and reagent in a multitude of chemical and pharmaceutical applications.[1][2][3] As a stable, solid source of the volatile and flammable trimethylamine, its hydrochloride salt form offers significant advantages in handling, storage, and precise dosage.[4]

In the pharmaceutical industry, this compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including antibiotics, analgesics, and antidepressants.[5] Its utility extends to the production of choline and its derivatives, which are vital in medications for liver disorders.[6] Furthermore, it functions as an acid scavenger, a catalyst, and a precursor for the synthesis of other quaternary ammonium compounds, which are widely used as phase-transfer catalysts, surfactants, and disinfectants.[2][4] The compound also finds applications in the manufacturing of ion-exchange resins and as a warning agent for natural gas.[1][7]

Given its broad utility, a comprehensive understanding of its synthesis is paramount for any research or development professional working in related fields. This guide provides an authoritative and practical overview of the synthesis of this compound, emphasizing scientific integrity and field-proven insights.

The Chemistry of Synthesis: A Mechanistic Overview

The synthesis of this compound is a classic acid-base neutralization reaction.[8] Trimethylamine (N(CH₃)₃), a tertiary amine, acts as a Lewis base due to the lone pair of electrons on the nitrogen atom. Hydrochloric acid (HCl), a strong mineral acid, serves as the proton (H⁺) donor.

The reaction proceeds as follows:

(CH₃)₃N + HCl → (CH₃)₃NH⁺Cl⁻

In this reaction, the lone pair of electrons on the nitrogen atom of trimethylamine attacks the proton of the hydrochloric acid molecule.[8] This results in the formation of a new N-H bond, creating the trimethylammonium cation ((CH₃)₃NH⁺), and the chloride anion (Cl⁻) from the hydrochloric acid. The resulting product, this compound, is an ionic salt.

Reaction Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, field-proven protocol for the synthesis of this compound. Adherence to safety precautions is critical throughout this procedure.

Materials and Reagents

| Material/Reagent | Grade | Supplier | Notes |

| Trimethylamine (solution or gas) | Reagent | Standard Chemical Supplier | Can be used as an aqueous solution (e.g., 40%) or as a gas. The protocol below assumes the use of an aqueous solution. |

| Hydrochloric Acid (HCl) | Concentrated (e.g., 37%) | Standard Chemical Supplier | Handle with extreme care in a fume hood. |

| Diethyl Ether | Anhydrous | Standard Chemical Supplier | Used for washing the product. Highly flammable. |

| Deionized Water | High Purity | In-house or purchased | Used for rinsing glassware. |

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Büchner funnel and flask

-

Vacuum pump

-

Oven or vacuum desiccator

Synthesis Procedure

-

Reaction Setup: In a well-ventilated fume hood, place a round-bottom flask equipped with a magnetic stir bar in an ice bath on a magnetic stirrer.

-

Addition of Trimethylamine: Carefully measure and add a specific volume of trimethylamine solution to the round-bottom flask. Begin stirring the solution.

-

Slow Addition of HCl: Fill a dropping funnel with a stoichiometric equivalent of concentrated hydrochloric acid. Add the HCl dropwise to the stirring trimethylamine solution. This reaction is exothermic, and the slow addition helps to control the temperature. Maintain the temperature of the reaction mixture below 20°C using the ice bath.

-

Reaction Completion: After the addition of HCl is complete, allow the reaction mixture to stir for an additional 30-60 minutes at room temperature to ensure the reaction goes to completion.

-

Solvent Removal: Remove the solvent (primarily water) using a rotary evaporator. The bath temperature should be kept moderate (e.g., 50-60°C) to avoid decomposition. Continue evaporation until a thick slurry or a solid residue is obtained.[9][10]

-

Crystallization and Isolation: As the solution becomes more concentrated, this compound crystals will form.[9][10] The product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of methanol and diethyl ether.[7]

-

Filtration: Collect the crystallized product by vacuum filtration using a Büchner funnel.[9]

-

Washing: Wash the collected solid with a small amount of cold diethyl ether to remove any remaining impurities.

-

Drying: Dry the purified this compound crystals in an oven at a temperature of 100-110°C or in a vacuum desiccator over a suitable drying agent (e.g., P₂O₅) to a constant weight.[7][9][10]

-

Storage: Store the final product in a tightly sealed container in a cool, dry place, as it is hygroscopic.[1][9][11]

Safety and Handling

Working with trimethylamine and concentrated hydrochloric acid requires strict adherence to safety protocols to mitigate potential hazards.

Hazard Identification

| Chemical | Hazards |

| Trimethylamine | Flammable gas or liquid. Causes severe skin burns and eye damage. Harmful if inhaled. |

| Hydrochloric Acid (Conc.) | Causes severe skin burns and eye damage. May cause respiratory irritation. Corrosive. |

| This compound | Causes skin and serious eye irritation.[12][13][14] May cause respiratory irritation.[12][13] Hygroscopic.[1][11] |

| Diethyl Ether | Extremely flammable liquid and vapor. May form explosive peroxides. May cause drowsiness or dizziness. |

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[15]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[13]

-

Skin and Body Protection: A lab coat is required. For larger scales, a chemical-resistant apron is recommended.

-

Respiratory Protection: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[2]

Emergency Procedures

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[14] Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14] Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration.[14] Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[14] Seek immediate medical attention.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the synthesized compound is essential for its proper handling, storage, and application.

| Property | Value | Reference |

| Molecular Formula | C₃H₁₀ClN | [9][16] |

| Molecular Weight | 95.57 g/mol | [16] |

| Appearance | White to slightly cream crystalline powder or colorless needles.[7][11][16] | [7][11][16] |

| Melting Point | 283-284 °C (decomposes) | [7][17] |

| Solubility | Very soluble in water; soluble in ethanol and chloroform; insoluble in diethyl ether.[11][16] | [11][16] |

| pH | ~5 (100 g/L in H₂O at 20°C) | [7][17] |

| Hygroscopicity | Very hygroscopic.[1][11] | [1][11] |

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, several analytical techniques can be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: In D₂O, this compound exhibits a single sharp peak for the nine equivalent protons of the methyl groups.[18] This singlet typically appears around 2.9 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic peaks corresponding to the various vibrational modes of the molecule. Key absorptions include:

-

N-H stretching of the ammonium salt.

-

C-H stretching and bending of the methyl groups.

-

C-N stretching.

Other Analytical Methods

-

Acid-Base Titration: The purity of the product can be determined by titrating a known mass of the salt with a standardized solution of a strong base (e.g., NaOH).[19]

-

Gas Chromatography (GC): Headspace GC can be used to quantify residual trimethylamine or other volatile impurities.[20][21]

-

Elemental Analysis: Can be performed to confirm the elemental composition (C, H, N, Cl) of the synthesized compound.

Applications in Research and Drug Development

The versatility of this compound makes it a valuable compound in various stages of research and development.

-

Synthesis of Quaternary Ammonium Compounds: It is a primary precursor for creating a wide range of quaternary ammonium salts, which have applications as phase-transfer catalysts, surfactants, and antimicrobial agents.[3][4][7]

-

Pharmaceutical Intermediates: It serves as a fundamental building block in the synthesis of numerous drug molecules.[2][5]

-

Agrochemicals: Used in the production of plant growth regulators and herbicides.[6][22]

-

Ionic Liquids: It is a precursor for the preparation of certain ionic liquids, such as aluminum chloride-trimethylamine hydrochloride, used in electrodeposition.[7]

-

Biochemical Research: Employed as a buffering agent in various biochemical assays.[1][2]

Conclusion

The synthesis of this compound from trimethylamine and hydrochloric acid is a straightforward yet fundamental chemical transformation with significant industrial and research applications. This guide has provided an in-depth overview of the reaction, a detailed experimental protocol, and critical information on safety, handling, and characterization. By understanding the principles and practices outlined herein, researchers and drug development professionals can confidently and safely synthesize this important chemical compound with high purity and yield, enabling its effective use in a wide array of applications.

References

- Organic Syntheses. (n.d.). This compound.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Google Patents. (n.d.). CN115636751A - Production process of this compound.

- MetaSci. (n.d.). Safety Data Sheet Trimethylamine HCl.

- Efine Group. (2024). Application of this compound.

- Chemister.ru. (n.d.). This compound.

- Organic Syntheses. (n.d.). trimethylamine.

- LookChem. (n.d.). This compound CAS:593-81-7.

- Efine Group. (n.d.). How to use this compound in chemical industry.

- NIST. (n.d.). This compound. NIST Chemistry WebBook.

- SpectraBase. (n.d.). This compound - Optional[1H NMR] - Spectrum.

- Canadian Journal of Chemistry. (n.d.). AN INFRARED STUDY OF TRIMETHYLAMINE OXIDE, ITS HYDRATE, AND ITS HYDROCHLORIDE.

- Chemcad. (n.d.). This compound Seven Chongqing Chemdad Co. ,Ltd.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000906).

- Indian Journal of Pharmaceutical Sciences. (n.d.). Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using.

- Filo. (2024). Write the chemical reaction of HCl with trimethylamine.

- Google Patents. (n.d.). CN107132287A - The measuring method of trimethylamine in industrial methanol.

- Wikipedia. (n.d.). Trimethylamine.

- Google Patents. (n.d.). CN103044265A - Device and method for producing high-concentration this compound.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. China How to use this compound in chemical industry Manufacturers and Suppliers | E.Fine [m.efinegroup.com]

- 3. Page loading... [wap.guidechem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Application of this compound [efinegroup.com]

- 6. TRIMETHYLAMINE (TMA) - Alkyl Amines Chemicals Limited [alkylamines.com]

- 7. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. Write the chemical reaction of \mathrm{HCl} with trimethylamine. | Filo [askfilo.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. This compound [chemister.ru]

- 12. fishersci.com [fishersci.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. sds.metasci.ca [sds.metasci.ca]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. This compound | C3H9N.ClH | CID 10313079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. jnfuturechemical.com [jnfuturechemical.com]

- 18. This compound(593-81-7) 1H NMR [m.chemicalbook.com]

- 19. Page loading... [guidechem.com]

- 20. ijpsonline.com [ijpsonline.com]

- 21. CN107132287A - The measuring method of trimethylamine in industrial methanol - Google Patents [patents.google.com]

- 22. Trimethylamine - Wikipedia [en.wikipedia.org]

A Senior Application Scientist's Guide to Quaternary Ammonium Compound Synthesis Utilizing Trimethylamine Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Quaternary Ammonium Compounds and Their Precursors

Quaternary Ammonium Compounds (QACs), distinguished by a central, positively charged nitrogen atom covalently bonded to four organic groups, are a cornerstone of modern chemical and pharmaceutical sciences.[1] Their unique molecular architecture, featuring a permanent cationic head and variable organic tails, imparts amphiphilic properties that enable a vast array of applications.[1] These range from high-efficacy antimicrobial agents and disinfectants used in healthcare and household settings to sophisticated phase-transfer catalysts in organic synthesis and active ingredients in personal care products like fabric softeners and hair conditioners.[1][2][3][4][5]

The efficacy and function of a QAC are intrinsically linked to the nature of the four organic substituents on the nitrogen atom.[1][6] This structural versatility is the key to their widespread utility. Among the most fundamental and efficient precursors for the synthesis of a broad class of QACs is trimethylamine hydrochloride (C₃H₉N·HCl).[7][8] As a stable, crystalline solid, it offers significant advantages in handling and storage over its gaseous, volatile, and pungent free-base counterpart, trimethylamine.[8][9] This guide provides an in-depth exploration of the chemical principles and practical methodologies for using this compound as a strategic precursor in the synthesis of bespoke quaternary ammonium compounds.

Part 1: The Foundational Chemistry of Quaternization

The synthesis of a QAC from a tertiary amine is known as quaternization. At its core, this transformation is a classic bimolecular nucleophilic substitution (SN2) reaction.[10][11] The tertiary amine, in this case, trimethylamine, acts as the nucleophile, utilizing the lone pair of electrons on the nitrogen atom to attack an electrophilic carbon atom of an alkylating agent (typically an alkyl halide).

The Critical First Step: Liberation of the Nucleophile

This compound, being a salt, is not nucleophilic. The protonated nitrogen atom lacks the requisite lone pair to initiate an attack on an electrophile. Therefore, the first and most critical step in any quaternization protocol starting from the hydrochloride salt is the liberation of the free trimethylamine base. This is achieved by treating the salt with a base stronger than trimethylamine itself.

(CH₃)₃N·HCl + Base → (CH₃)₃N + Base·H⁺Cl⁻

The choice of base is crucial; it must be strong enough to deprotonate the trimethylammonium cation but should ideally be non-nucleophilic to avoid competing with the desired SN2 reaction. Inorganic bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly employed for this purpose.[12] The liberation can be performed as a distinct preliminary step, where the volatile trimethylamine (b.p. 3.5°C) is distilled and collected, or in situ, where the free amine is generated within the reaction mixture just before or during the addition of the alkylating agent.[12][13]

The SN2 Mechanism: A Detailed View

Once the free trimethylamine is available, it attacks the alkylating agent (R-X, where X is a leaving group like Cl, Br, or I). The reaction proceeds via a single, concerted step where the N-C bond forms simultaneously as the C-X bond breaks.

Caption: SN2 mechanism of trimethylamine quaternization.

This mechanism dictates several key parameters for successful synthesis, including the structure of the alkylating agent and the choice of solvent, which will be explored in subsequent sections.

Part 2: A Validated Protocol for QAC Synthesis

This section provides a generalized, yet detailed, step-by-step protocol for the synthesis of a quaternary ammonium salt, for instance, an alkyltrimethylammonium halide, from this compound.

Experimental Protocol: Synthesis of Dodecyltrimethylammonium Bromide

Objective: To synthesize a representative QAC, dodecyltrimethylammonium bromide, a common surfactant, from this compound and 1-bromododecane.

Materials:

-

This compound (9.56 g, 0.10 mol)

-

Sodium hydroxide (4.40 g, 0.11 mol)

-

1-Bromododecane (24.93 g, 0.10 mol)

-

Acetonitrile (200 mL, anhydrous)

-

Diethyl ether (for washing)

-

Deionized water

Procedure:

-

Liberation of Free Trimethylamine (In Situ):

-

To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (9.56 g) and acetonitrile (150 mL).

-

Stir the suspension to ensure good mixing.

-

In a separate beaker, dissolve sodium hydroxide (4.40 g) in a minimal amount of water (~10 mL) and allow it to cool. Causality Note: Using a concentrated NaOH solution minimizes the amount of water introduced into the organic reaction, which is favorable for the SN2 reaction.

-

Slowly add the cooled NaOH solution to the stirred suspension in the flask. The reaction is exothermic. A white precipitate of NaCl will form.

-

Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.

-

-

Quaternization Reaction:

-

To the mixture containing the liberated trimethylamine, add 1-bromododecane (24.93 g) and the remaining acetonitrile (50 mL).

-

Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) under a nitrogen atmosphere. Causality Note: Heating accelerates the SN2 reaction rate. A reflux condenser prevents the loss of the volatile trimethylamine and solvent.

-

Maintain the reflux for 8-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the 1-bromododecane spot.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the precipitated sodium chloride. Wash the solid with a small amount of cold acetonitrile.

-

Combine the filtrate and washings and transfer to a round-bottom flask.

-

Remove the acetonitrile under reduced pressure using a rotary evaporator.

-

The resulting crude product will be a viscous oil or a waxy solid. To purify, add ~100 mL of diethyl ether and stir vigorously. The QAC product is typically insoluble in diethyl ether and will precipitate, while any unreacted 1-bromododecane will remain dissolved.

-

Collect the solid product by vacuum filtration. Wash the solid cake with two portions of cold diethyl ether (2 x 50 mL).

-

Dry the purified white solid under vacuum to yield dodecyltrimethylammonium bromide.

-

The following workflow diagram illustrates the key stages of this synthetic process.

Caption: Experimental workflow for QAC synthesis.

Part 3: Optimizing Synthesis Through Parameter Control

The success, yield, and purity of the final QAC product are highly dependent on careful control over several experimental parameters. A deep understanding of these factors allows for the rational design and optimization of the synthesis for different target molecules.

The Alkylating Agent: Structure and Reactivity

The structure of the alkylating agent (R-X) is arguably the most critical factor. As an SN2 reaction, the process is sensitive to steric hindrance at the electrophilic carbon.

-

Reactivity of R: Methyl > 1° alkyl >> 2° alkyl. Tertiary alkyl halides do not undergo SN2 reactions and will lead to elimination products instead.

-

Reactivity of X (Leaving Group): The reaction rate is highly dependent on the ability of the leaving group to depart. A better leaving group is a weaker base. The general reactivity trend is: R-I > R-Br > R-Cl >> R-F.[11]

| Alkyl Halide Type | Relative Reactivity | Rationale |

| R-I (Iodide) | Highest | Iodide is a large, highly polarizable, and very weak base, making it an excellent leaving group. |

| R-Br (Bromide) | High | Bromide is a good leaving group, suitable for most quaternization reactions. |

| R-Cl (Chloride) | Moderate | Chloride is a poorer leaving group than bromide or iodide, often requiring higher temperatures or longer reaction times.[14] |

| R-OTs (Tosylate) | High | Tosylate is an excellent leaving group, comparable in reactivity to bromide. |

Solvent Selection: The Reaction Environment

The solvent plays a multifaceted role: it must dissolve the reactants, facilitate the SN2 transition state, and handle the ionic product. Polar aprotic solvents are generally preferred for SN2 reactions because they can solvate the cation but do not strongly solvate the nucleophile, leaving it "naked" and more reactive.[3]

| Solvent | Type | Boiling Point (°C) | Suitability |

| Acetonitrile | Polar Aprotic | 82 | Excellent; dissolves reactants well, high dielectric constant stabilizes transition state. |

| Acetone | Polar Aprotic | 56 | Good; effective but lower boiling point may limit reaction temperature. |

| Ethanol | Polar Protic | 78 | Can be used, but may slow the reaction by solvating the amine nucleophile through hydrogen bonding. |

| Methanol | Polar Protic | 65 | Similar to ethanol, but its higher polarity can sometimes be beneficial.[15] |

| No Solvent | Neat | N/A | Possible for continuous processes or when reactants are liquid, which can reduce by-product formation and simplify work-up.[14] |

Temperature and Pressure Considerations

-

Temperature: Increasing the temperature generally increases the reaction rate.[14][16] For less reactive alkylating agents like alkyl chlorides, temperatures of 80-125°C are common.[14] However, excessively high temperatures can lead to side reactions or decomposition of the QAC product.

-

Pressure: For reactions involving volatile alkylating agents like methyl chloride, the synthesis must be performed in a sealed, pressure-rated vessel to maintain the reagent in the liquid phase and ensure a sufficient concentration for the reaction to proceed.[10][15]

Part 4: Applications and Safety

The QACs synthesized from this compound have a broad spectrum of applications driven by their cationic nature and alkyl chain length.

-

Antimicrobial Agents: QACs with long alkyl chains (C12-C16) are potent disinfectants and antiseptics.[6][17] They disrupt the cell membranes of bacteria and fungi, leading to cell lysis.[17][18]

-

Phase-Transfer Catalysts (PTCs): QACs can transport water-soluble anions into an organic phase, enabling reactions between immiscible reactants.[3][4][5] This "green chemistry" technique often eliminates the need for harsh solvents.

-

Surfactants and Conditioning Agents: The amphiphilic nature of QACs makes them effective surfactants, used in detergents, fabric softeners, and hair conditioners.[1][7]

Safety and Handling of this compound

While this compound is a stable solid, proper safety protocols are essential.

-

Handling: It is irritating to the skin and eyes and may cause respiratory irritation.[19][20][21] Handle in a well-ventilated area, preferably a fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[19][22]

-

Storage: Store in a tightly closed container in a cool, dry place.[22] The compound is hygroscopic.[21]

-

Reaction Precautions: The liberation of free trimethylamine produces a volatile, flammable gas with a strong fishy/ammonia-like odor.[9][13] All operations involving the free base must be conducted in an efficient fume hood.

Conclusion

This compound stands as a versatile and strategically important precursor for the synthesis of a wide range of quaternary ammonium compounds. Its stability and ease of handling make it a superior choice over its gaseous free base. A thorough understanding of the underlying SN2 mechanism, coupled with meticulous control over key experimental parameters—namely the choice of alkylating agent, solvent, and temperature—empowers researchers to design and execute robust synthetic protocols. The methodologies outlined in this guide provide a solid foundation for scientists and developers to harness the potential of this precursor, paving the way for the creation of novel QACs with tailored properties for diverse applications in medicine, industry, and materials science.

References

- Advances in the Synthesis of Biologically Active Qu

- This compound. Organic Syntheses Procedure.

- Quaternary Ammonium Compounds and Their Composites in Antimicrobial Applic

- Amines. NCERT.

- The fermentation of this compound. E.fine Pharmacy.

- Quaternary ammonium-based biomedical materials: State-of-the-art, toxicological aspects and antimicrobial resistance. PubMed Central.

- Process for the continuous quaternization of tertiary amines with an alkyl halide.

- Synthesis, characterization and antimicrobial evaluation of quaternary ammonium compounds

- Process for the preparation of quaternary ammonium compounds.

- Synthesis and Properties of Cleavable Quaternary Ammonium Compounds. Semantic Scholar.

- Trimethylamine. PubChem.

- trimethylamine. Organic Syntheses Procedure.

- SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS

- Triethylamine. Wikipedia.

- Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern.

- Production process of this compound.

- Quaternary ammonium c

- SAFETY DATA SHEET - this compound. Fisher Scientific.

- This compound Intern

- Phase transfer c

- Solid-liquid phase-transfer catalysis by a quaternary ammonium salt. A comparison with crown ethers and polyalkylamines.

- Quaternary ammonium antimicrobial agents and their application in antifouling coatings: a review.

- Chemical Safety Data Sheet MSDS / SDS - this compound. ChemicalBook.

- Phase-transfer catalyst quaternary ammonium salt and preparation method thereof.

- This compound CAS NO 593-81-7 MATERIAL SAFETY D

- Quaternary ammonium ion-tethered (ambient-temper

- A Comparative Guide to Dimethylamine Hydrochloride and this compound in Synthetic Chemistry. Benchchem.

- Quaternary Ammonium Biocides: Efficacy in Application. Applied and Environmental Microbiology.

- This compound, 68-68.5% SOLUTION. AKKİM.

- Phase Transfer C

- Phase-transfer c

- SAFETY DATA SHEET - this compound. Thermo Fisher Scientific.

- 3.3.4: Reactions of Amines. Chemistry LibreTexts.

- The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliph

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Phase transfer catalysis (PTC) - operachem [operachem.com]

- 4. scribd.com [scribd.com]

- 5. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]

- 6. Quaternary ammonium-based biomedical materials: State-of-the-art, toxicological aspects and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. China The fermentation of this compound Manufacturers and Suppliers | E.Fine [m.efinegroup.com]

- 8. This compound Exporter | this compound Exporting Company | this compound International Distributor [multichemexports.com]

- 9. Trimethylamine | (CH3)3N | CID 1146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. ncert.nic.in [ncert.nic.in]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. US7183434B2 - Process for the continuous quaternization of tertiary amines with an alkyl halide - Google Patents [patents.google.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. US4480126A - Process for the preparation of quaternary ammonium compounds - Google Patents [patents.google.com]

- 17. journals.asm.org [journals.asm.org]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. cdhfinechemical.com [cdhfinechemical.com]

- 20. akkim.com.tr [akkim.com.tr]

- 21. WERCS Studio - Application Error [assets.thermofisher.com]

- 22. chemicalbook.com [chemicalbook.com]

The Pivotal Role of Trimethylamine Hydrochloride in the Synthesis of Ionic Liquids: A Technical Guide

Abstract

Ionic liquids (ILs) and Deep Eustomectic Solvents (DESs) represent a paradigm shift in solvent chemistry, offering tunable physicochemical properties that have profound implications for chemical synthesis, catalysis, and materials science. Among the diverse array of precursors utilized in their synthesis, trimethylamine hydrochloride stands out for its versatility, cost-effectiveness, and strategic importance. This technical guide provides an in-depth exploration of the multifaceted role of this compound in the synthesis of various classes of ionic liquids, including chloroaluminate ILs, choline-based ILs and DESs, and protic ILs. We will delve into the underlying reaction mechanisms, provide detailed experimental protocols, and present a comparative analysis of the resulting ionic liquids' properties. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this compound in the design and synthesis of next-generation ionic liquids.

Introduction: The Strategic Importance of this compound

Ionic liquids are broadly defined as salts with melting points below 100°C, composed entirely of ions.[1] Their negligible vapor pressure, high thermal stability, and tunable solvency make them attractive "green" alternatives to volatile organic compounds.[2] this compound, a readily available and inexpensive solid, serves as a key building block in the synthesis of several important classes of ionic liquids. Its primary functions can be categorized as follows:

-

A Precursor to Quaternary Ammonium Cations: Trimethylamine, liberated from its hydrochloride salt, is a nucleophile that can be alkylated to form quaternary ammonium cations, the cationic component of many aprotic ionic liquids.

-

A Key Component in Chloroaluminate Ionic Liquids: this compound reacts directly with Lewis acids, such as aluminum chloride, to form catalytically active chloroaluminate ionic liquids.[3]

-

A Foundational Reagent for Choline-Based Ionic Liquids and Deep Eutectic Solvents: It is a critical starting material in the industrial synthesis of choline chloride, a biocompatible and biodegradable building block for a new generation of "green" ionic liquids and deep eutectic solvents.[4][5]

-

A Protonated Base for Protic Ionic Liquids: The trimethylammonium cation can act as the proton-donating species in the formation of protic ionic liquids.

This guide will explore each of these roles in detail, providing both the theoretical framework and practical guidance for their synthesis.

Synthesis of Chloroaluminate Ionic Liquids

Chloroaluminate ionic liquids are a class of Lewis acidic ILs renowned for their catalytic activity in a variety of organic reactions, including Friedel-Crafts alkylations and acylations.[6] The acidity of these ILs can be finely tuned by varying the molar ratio of the aluminum halide to the organic halide salt.[7]

Reaction Mechanism

The synthesis of chloroaluminate ionic liquids from this compound and aluminum chloride (AlCl₃) is a direct Lewis acid-base reaction. The chloride ion from trimethylammonium chloride acts as a Lewis base, donating a pair of electrons to the Lewis acidic aluminum chloride.

When the molar ratio of AlCl₃ to this compound is 1:1, the neutral tetrachloroaluminate anion (AlCl₄⁻) is formed. If the molar ratio of AlCl₃ is greater than 1, the highly Lewis acidic heptachloroaluminate anion (Al₂Cl₇⁻) is generated.[8] The equilibrium between these species is what dictates the overall Lewis acidity of the ionic liquid.

Experimental Protocol: Synthesis of [(CH₃)₃NH][Al₂Cl₇]

The following protocol is adapted from procedures for the synthesis of analogous triethylamine hydrochloride-based chloroaluminate ionic liquids.[9]

Materials:

-

This compound (purified by recrystallization and dried under vacuum)

-

Anhydrous aluminum chloride (purified by sublimation)

-

Schlenk flask or glovebox

-

Magnetic stirrer and heating mantle

-

Dry nitrogen atmosphere

Procedure:

-

In a dry nitrogen atmosphere (preferably in a glovebox), add anhydrous aluminum chloride (2 moles) to a Schlenk flask containing purified this compound (1 mole).

-

Slowly heat the mixture to 70°C with vigorous stirring.

-

Continue stirring at 70°C for 6 hours to ensure the reaction goes to completion.

-

The resulting product is the Lewis acidic ionic liquid, [(CH₃)₃NH][Al₂Cl₇], which should be stored under an inert atmosphere to prevent moisture contamination.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Anhydrous aluminum chloride is extremely hygroscopic and reacts violently with water. Performing the synthesis under a dry nitrogen atmosphere is crucial to prevent the formation of HCl and aluminum hydroxides, which would deactivate the catalyst.[9]

-

Purification of Reagents: The purity of the starting materials directly impacts the quality and catalytic activity of the resulting ionic liquid. Recrystallization of the amine hydrochloride and sublimation of the aluminum chloride removes impurities that could interfere with the reaction.

-

Molar Ratio: The 2:1 molar ratio of AlCl₃ to this compound is specifically chosen to generate the highly Lewis acidic Al₂Cl₇⁻ anion, which is the primary catalytic species for many reactions.[8]

The Gateway to "Green" Ionic Liquids: Choline Chloride Synthesis

Choline chloride ((2-hydroxyethyl)trimethylammonium chloride) is a readily biodegradable and biocompatible quaternary ammonium salt that serves as a cornerstone for the synthesis of a wide range of third-generation ionic liquids and deep eutectic solvents.[5] Its industrial production relies on the reaction of trimethylamine, hydrochloric acid, and ethylene oxide, where this compound is a key intermediate.[4][10]

Reaction Mechanism

The synthesis of choline chloride from this compound and ethylene oxide proceeds via a nucleophilic ring-opening of the epoxide. The reaction can be conceptualized in two main steps:

-

Formation of this compound: In an aqueous medium, trimethylamine is reacted with hydrochloric acid to form this compound.[11]

-

Reaction with Ethylene Oxide: The this compound solution is then reacted with ethylene oxide. While the overall reaction involves the addition of trimethylamine to ethylene oxide, the hydrochloride salt is a stable and convenient starting material. The reaction likely proceeds through an equilibrium where a small amount of free trimethylamine is present, which then acts as the nucleophile to open the ethylene oxide ring.

Experimental Protocol: Synthesis of Choline Chloride

The following is a generalized industrial process for the synthesis of choline chloride.[3][11]

Materials:

-

Trimethylamine (aqueous solution)

-

Hydrochloric acid

-

Ethylene oxide (aqueous solution)

-

Reaction vessel with stirring and temperature control

Procedure:

-

Salt Formation: Charge the reactor with hydrochloric acid. While stirring, slowly add the trimethylamine aqueous solution. Maintain the reaction temperature between 30-40°C. The molar ratio of hydrochloric acid to trimethylamine should be approximately 1:1 to 1:1.01. After the addition is complete, adjust the pH to 4.5-6.5.[11]

-

Addition Reaction: To the resulting this compound solution, add the aqueous solution of ethylene oxide. The reaction temperature is typically maintained between 30-70°C.

-

Work-up: The resulting aqueous solution of choline chloride can be used directly or concentrated by evaporation. For solid choline chloride, the solution is often sprayed onto a carrier like silica or corn cob and dried.[10]

Causality Behind Experimental Choices:

-

pH Control: Maintaining a slightly acidic pH after the initial salt formation ensures that the trimethylamine is fully protonated, preventing its loss due to volatility.

-

Temperature Control: The reactions are exothermic, and temperature control is crucial for safety and to minimize side reactions.

-

Aqueous Medium: Using aqueous solutions of the reactants is a common industrial practice for safety and ease of handling, especially for the volatile and flammable ethylene oxide.

Protic Ionic Liquids and Deep Eutectic Solvents

Protic ionic liquids (PILs) are formed through the proton transfer from a Brønsted acid to a Brønsted base.[12] Deep eutectic solvents (DESs) are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) that form a eutectic with a melting point significantly lower than that of the individual components.[13] this compound and its derivatives play a crucial role in the formation of both.

Role of this compound

-

In Protic Ionic Liquids: The trimethylammonium cation, [(CH₃)₃NH]⁺, can act as the cationic component of a PIL when paired with a suitable conjugate base of a Brønsted acid. The extent of proton transfer from the acid to the trimethylamine determines the "ionicity" of the resulting liquid.[14]

-

In Deep Eutectic Solvents: Choline chloride, synthesized from this compound, is one of the most common HBAs used in the formation of DESs.[5] It forms deep eutectics with a wide variety of HBDs, including urea, glycerol, and carboxylic acids.[13][15]

Synthesis of a Deep Eutectic Solvent: Choline Chloride:Glycerol

Materials:

-

Choline chloride (dried under vacuum)

-

Glycerol

-

Glass vial with a magnetic stir bar

-

Heating plate

Procedure:

-

Weigh choline chloride (1 mole) and glycerol (2 moles) into a glass vial.

-

Heat the mixture to 60-80°C while stirring.

-

Continue heating and stirring until a clear, homogeneous liquid is formed.[13]

-

The resulting DES can be stored at room temperature.

Physicochemical Properties and Data

The choice of precursor and synthetic route has a significant impact on the physicochemical properties of the resulting ionic liquid. The table below presents typical data for ionic liquids derived from or related to trimethylamine.

| Ionic Liquid Cation | Anion | Melting Point (°C) | Viscosity (cP at 25°C) | Conductivity (mS/cm at 25°C) | Reference(s) |

| N,N,N-trimethyl-N-butylammonium | bis(trifluoromethanesulfonyl)imide | -15 | 68 | 3.9 | [16] |

| N,N,N-trimethyl-N-(2-methoxyethyl)ammonium | bis(trifluoromethanesulfonyl)imide | -10 | 45 | 4.7 | [17] |

| Choline | Dihydrogen Citrate | < 25 | 1200 | 0.8 | [18] |

| Choline Chloride:Urea (1:2) | - | 12 | 750 | 1.3 | [13] |

| Triethylammonium | Methanesulfonate | 98 | - | - | [18] |

Conclusion and Future Outlook

This compound is a versatile and economically important precursor in the synthesis of a diverse range of ionic liquids. Its application spans from the creation of highly Lewis acidic chloroaluminate ILs for catalysis to being the foundational building block for biocompatible and biodegradable choline-based ILs and DESs. The choice to use this compound is often dictated by its stability, ease of handling as a solid, and its role as a key intermediate in large-scale industrial processes.

The future of ionic liquid research will undoubtedly continue to leverage the advantages offered by simple, readily available precursors like this compound. The development of novel PILs and DESs with tailored properties for specific applications, such as biomass processing, CO₂ capture, and drug delivery, will rely on a deep understanding of the fundamental chemistry of these building blocks. As the demand for sustainable and "green" chemical processes grows, the strategic importance of this compound in the synthesis of next-generation ionic liquids is set to increase.

References

- The manufacturing method of choline chloride. [URL: https://patents.google.

- Lewis Acidity and Basicity of Mixed Chlorometallate Ionic Liquids: Investigations from Surface Analysis and Fukui Function. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5408160/]

- Synthesis and characterization of protic ionic liquids as thermoelectrochemical materials. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/ra/c6ra06437h]

- Understanding the charge transfer mechanism in protic ionic liquids. American Chemical Society. [URL: https://www.acs.org/content/acs/en/pressroom/tiny-matters/understanding-the-charge-transfer-mechanism-in-protic-ionic-liquids.html]

- Ionic Liquids Synthesis – Methodologies. ResearchGate. [URL: https://www.researchgate.net/publication/327092807_Ionic_Liquids_Synthesis_-_Methodologies]

- Ionicity and proton transfer in protic ionic liquids. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2010/cp/b920489g]

- Choline chloride process. Johnson Matthey. [URL: https://matthey.com/en/products-and-services/chemicals/speciality-chemicals/choline-chloride-process]

- Ammonium-based ionic liquids: synthesis, characterization, computational approach, molecular docking study and phytotoxicity assessment. ResearchGate. [URL: https://www.researchgate.net/publication/348881640_Ammonium-based_ionic_liquids_synthesis_characterization_computational_approach_molecular_docking_study_and_phytotoxicity_assessment]

- Synthesis and characterization of ammonium-based protic ionic liquids for carbon dioxide absorption. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10178971/]

- deep eutectic solvent choline chloride: glycerol as selective solvent for extraction of pyridine. CABI Digital Library. [URL: https://www.cabidigitallibrary.org/doi/full/10.5552/crojfe.2014.150]

- The proton conduction mechanism in protic ionic liquids. Niigata University. [URL: https://www.

- Structure-Property Relation of Trimethyl Ammonium Ionic Liquids for Battery Applications. MDPI. [URL: https://www.mdpi.com/2313-0105/6/2/23]

- Synthesis, Characterization, and Physicochemical Properties of New [Emim][BF3X] Complex Anion Ionic Liquids. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8943431/]

- US3373201A - Continuous process for the production of choline chloride. Google Patents. [URL: https://patents.google.

- Ternary Choline Chloride-Based Deep Eutectic Solvents: A Review. MDPI. [URL: https://www.mdpi.com/2073-4352/13/11/1694]

- A comparative study of ammonia solubility in imidazolium-based ionic liquids with different structural compositions. ResearchGate. [URL: https://www.researchgate.net/publication/377501758_A_comparative_study_of_ammonia_solubility_in_imidazolium-based_ionic_liquids_with_different_structural_compositions]

- Choline Chloride Production Flowchart. EdrawMax Templates. [URL: https://www.edrawmax.

- Ionicity and proton transfer in protic ionic liquids. Monash University. [URL: https://research.monash.edu/en/publications/ionicity-and-proton-transfer-in-protic-ionic-liquids]

- Amine‐Based Chloroaluminate Ionic Liquids as Electrolytes for Aluminium Batteries: A Synthesis and Evaluation Study. Apollo. [URL: https://www.repository.cam.ac.

- So Similar, yet so Different: The Case of the Ionic Liquids N-Trimethyl-N (2-methoxyethyl)ammonium Bis (trifluoromethanesulfonyl. ENEA-IRIS Open Archive. [URL: http://openarchive.enea.it/handle/10840/12581]

- Deep Eutectic Solvents (DESs) Based on Choline Chloride as a Green Solvent and Catalyst in the Synthesis of. Organic Chemistry Research. [URL: https://www.orgchemres.org/article_188049.html]

- What is the step by step for Deep eutectic solvent preparation of 1 liter of 1:1 choline chloride:lactic acid? ResearchGate. [URL: https://www.researchgate.net/post/What_is_the_step_by_step_for_Deep_eutectic_solvent_preparation_of_1_liter_of_11_choline_chloride_lactic_acid]

- Amine‐Based Chloroaluminate Ionic Liquids as Electrolytes for Aluminium Batteries: A Synthesis and Evaluation Study. University of Cambridge. [URL: https://www.repository.cam.ac.uk/items/24510064]

- Thermodynamic Study of Choline Chloride-Based Deep Eutectic Solvents with Water and Methanol. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jced.0c00155]

- Comparison of physicochemical properties of new ionic liquids based on imidazolium, quaternary ammonium, and guanidinium cations. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17685375/]

- I want to know recipe of industrial Choline Chloride production?? ResearchGate. [URL: https://www.researchgate.net/post/I_want_to_know_recipe_of_industrial_Choline_Chloride_production]

- pH-jumps in a Protic Ionic Liquid Proceed by Vehicular Proton Transport. arXiv. [URL: https://arxiv.org/abs/2112.00196]

- Active species in chloroaluminate ionic liquids catalyzing low-temperature polyolefin deconstruction. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11234977/]

- (PDF) Amine‐Based Chloroaluminate Ionic Liquids as Electrolytes for Aluminium Batteries: A Synthesis and Evaluation Study. ResearchGate. [URL: https://www.researchgate.

- Ionic-Liquid-Supported Synthesis of Amines and Derivatives. ResearchGate. [URL: https://www.researchgate.

- Hydrolysis and Partial Recycling of a Chloroaluminate Ionic Liquid. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3011048/]

- Physical Properties of Ionic Liquids: Database and Evaluation. AIP Publishing. [URL: https://pubs.aip.

- Application of functional metal anionic Lewis acid ionic liquids in the alkylation of chlorobenzene/SOCl 2. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra00947e]

- US7691180B2 - Mixtures of ionic liquids with lewis acids. Google Patents. [URL: https://patents.google.

- (PDF) Lewis Acidic Ionic Liquids. ResearchGate. [URL: https://www.researchgate.net/publication/319227653_Lewis_Acidic_Ionic_Liquids]

- (PDF) Ionic Liquids: Properties, Application, and Synthesis. ResearchGate. [URL: https://www.researchgate.

- Application of Ionic Liquids in Multicomponent Reactions. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7121689/]

- Application Notes and Protocols: Synthesis of Hydroxyl-Functionalized Ionic Liquids using 4-Chloroheptan-1-OL. Benchchem. [URL: https://www.benchchem.com/application-notes/4-chloroheptan-1-ol-hydroxyl-functionalized-ionic-liquids]

- Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10815307/]

Sources

- 1. Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US3373201A - Continuous process for the production of choline chloride - Google Patents [patents.google.com]

- 4. Choline chloride process | Johnson Matthey [matthey.com]

- 5. Ternary Choline Chloride-Based Deep Eutectic Solvents: A Review | MDPI [mdpi.com]

- 6. US7691180B2 - Mixtures of ionic liquids with lewis acids - Google Patents [patents.google.com]

- 7. Lewis Acidity and Basicity of Mixed Chlorometallate Ionic Liquids: Investigations from Surface Analysis and Fukui Function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Active species in chloroaluminate ionic liquids catalyzing low-temperature polyolefin deconstruction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hydrolysis and Partial Recycling of a Chloroaluminate Ionic Liquid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Choline Chloride Production Flowchart | EdrawMax Templates [edrawmax.com]

- 11. kdlfeed.com [kdlfeed.com]

- 12. Understanding the charge transfer mechanism in protic ionic liquids - American Chemical Society [acs.digitellinc.com]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

- 14. Ionicity and proton transfer in protic ionic liquids - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. iris.enea.it [iris.enea.it]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide to Trimethylamine Hydrochloride (CAS 593-81-7): Properties, Synthesis, and Applications in Modern Research and Development

Prepared for researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of trimethylamine hydrochloride, a versatile and critical reagent in both laboratory and industrial settings. This document moves beyond a simple recitation of facts to offer insights into the practical application and scientific underpinnings of this compound's utility.

Introduction: Beyond a Simple Amine Salt

This compound (TMA·HCl), with CAS number 593-81-7, is the hydrochloride salt formed from the tertiary amine, trimethylamine, and hydrochloric acid.[1][2] While its structure is straightforward, its impact on synthetic chemistry and material science is significant. It presents as a white to slightly cream-colored crystalline powder, which is notably hygroscopic and possesses a slight, characteristic fishy odor.[1][3][4] Its primary value lies in its role as a stable, easy-to-handle source of trimethylamine, a flammable and odorous gas. This salt form circumvents the challenges associated with handling the free base, making it an indispensable tool for a multitude of chemical transformations.

This guide will explore the fundamental physicochemical properties of TMA·HCl, delve into its synthesis, and provide a detailed examination of its applications, with a particular focus on its role in organic synthesis and the development of novel therapeutics.

Physicochemical Properties: A Foundation for Application

A thorough understanding of a reagent's physical and chemical properties is paramount to its effective and safe use. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 593-81-7 | [3][4] |

| Molecular Formula | C₃H₁₀ClN | [3][5] |

| Molar Mass | 95.57 g/mol | [3][6] |

| Appearance | White to slightly cream crystalline powder | [3][4][7] |

| Melting Point | 283-284 °C (decomposes) | [3][4] |

| Boiling Point | Sublimes starting at 200 °C | [3][8] |

| Solubility | Soluble in water and ethanol; slightly soluble in chloroform; insoluble in ether.[3][8] | [3][8] |

| pH | 5 (100g/L in H₂O at 20°C) | [3][4] |

| Sensitivity | Hygroscopic | [3][4] |

Note: The compound decomposes upon melting and can sublime at elevated temperatures.[3][8]

The hygroscopic nature of TMA·HCl necessitates storage in a dry, tightly sealed container to prevent moisture absorption, which can affect its reactivity and weighing accuracy.[3]

Structural Representation

The ionic interaction between the trimethylammonium cation and the chloride anion is central to its stability and properties.

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through a straightforward acid-base reaction.

Laboratory-Scale Synthesis from Trimethylamine and Hydrochloric Acid

The most direct method involves the reaction of trimethylamine with hydrochloric acid.[6] This is an exothermic reaction that must be controlled, often by cooling the reaction vessel.

Caption: Synthesis of TMA·HCl from its base and acid.

Detailed Experimental Protocol: Synthesis from Ammonium Chloride

A common laboratory preparation involves the reaction of ammonium chloride and paraformaldehyde, followed by neutralization and distillation.[9]

Step 1: Reaction Mixture Preparation

-

In a suitable reaction flask equipped with a reflux condenser, combine ammonium chloride and paraformaldehyde.

-

The reaction is initiated by gentle heating.

Step 2: Formation of Trimethylamine

-

The temperature is raised and maintained to drive the reaction, which evolves carbon dioxide.[9]

-

The reaction is complete when gas evolution ceases.[9]

Step 3: Liberation and Capture of Trimethylamine

-

The reaction mixture is cooled, and a strong base, such as sodium hydroxide solution, is added to liberate the free trimethylamine.[9]

-

The liberated trimethylamine gas is distilled and passed into a receiving flask containing concentrated hydrochloric acid.[9]

Step 4: Isolation of this compound

-